1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-
Overview
Description
1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- is a chemical compound that belongs to the class of phosphine ligands. It has a molecular formula of C16H28N2P and a molecular weight of 284.38 g/mol. This compound is known for its unique structure, which includes an inden-2-amine core substituted with a bis(1-methylethyl)phosphino group and N,N-dimethyl groups.
Preparation Methods
The synthesis of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- involves several steps. One common synthetic route includes the reaction of an appropriate inden-2-amine precursor with bis(1-methylethyl)phosphine under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the phosphino group or the amine group is replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- involves its ability to coordinate with metal ions through its phosphino and amine groups. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal ion it coordinates with.
Comparison with Similar Compounds
Similar compounds to 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- include other phosphine ligands such as triphenylphosphine and bis(diphenylphosphino)methane. Compared to these compounds, 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- offers unique steric and electronic properties due to its inden-2-amine core and bis(1-methylethyl)phosphino group. This uniqueness makes it particularly useful in specific catalytic applications where traditional phosphine ligands may not be as effective .
Properties
IUPAC Name |
1-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NP/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6/h7-13,17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHDIGXWRNPNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1C2=CC=CC=C2C=C1N(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478900 | |
Record name | 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540492-51-1 | |
Record name | 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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